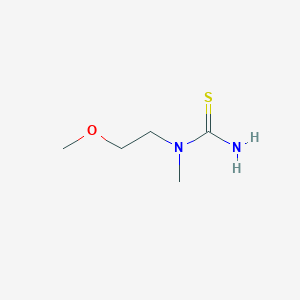

1-(2-Methoxyethyl)-1-methylthiourea

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(2-methoxyethyl)-1-methylthiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2OS/c1-7(5(6)9)3-4-8-2/h3-4H2,1-2H3,(H2,6,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVPXBBUQIYCTNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCOC)C(=S)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Thiourea Derivatives in Contemporary Chemical Science

Thiourea (B124793) and its derivatives are recognized as privileged structures in both medicinal and synthetic chemistry. nih.gov Their structural framework is integral to a variety of drugs and bioactive compounds, exhibiting a broad spectrum of therapeutic and pharmacological properties. nih.gov The versatility of the thiourea scaffold allows for the introduction of various functional groups, enabling the fine-tuning of their biological and chemical characteristics. biointerfaceresearch.com This adaptability has led to their use in the development of agents with antimicrobial, antiviral, anticonvulsant, anti-inflammatory, and antitumor effects. nih.govmdpi.com

In the realm of materials science, substituted thioureas serve as precursors for the synthesis of metal sulfide (B99878) nanocrystals. nih.gov The ability to tune the reactivity of thiourea precursors by altering their substitution patterns allows for precise control over the size of the resulting nanocrystals, a critical factor in optimizing their performance in applications such as optoelectronics and catalysis. nih.gov Furthermore, thioureas are employed in analytical chemistry as chelating agents for the separation and determination of metal ions. annexechem.com

Historical Context of Thiourea Research

The journey of thiourea (B124793) research began with its first synthesis in 1873 by the Polish chemist Marceli Nencki. nih.gov This discovery marked a significant advancement, presenting an analogue to urea (B33335) where the oxygen atom is replaced by sulfur. nih.gov A pivotal moment in the history of thiourea came in 1943 when Edwin B. Astwood established the effectiveness of thiourea and its derivative, thiouracil, in the treatment of hyperthyroidism. taylorandfrancis.com This finding opened the door to the medicinal applications of thiourea derivatives. Prior to this, in the 1930s, the antithyroid properties of thiourea were identified during experiments aimed at suppressing intestinal bacterial flora. taylorandfrancis.com The development of thiourea-based drugs has since become a significant area of pharmaceutical research.

Scope of Academic Investigation for Substituted Thioureas

Established Synthetic Routes to Substituted Thioureas

Traditional methods for synthesizing substituted thioureas have been well-documented and are still widely used due to their reliability and simplicity. These methods primarily involve the reaction of isothiocyanates with amines and multi-component condensation reactions.

Synthesis from Isothiocyanates and Amines

The most common and versatile method for the preparation of unsymmetrical mono-, di-, or trisubstituted thioureas is the reaction of an alkyl or aryl isothiocyanate with a primary or secondary amine. mdpi.com This method is advantageous due to its atom economy, as it involves the formation of a single new C-N bond. mdpi.com The reaction is generally straightforward and can be performed under mild conditions.

A general representation of this reaction is as follows:

R-N=C=S + R'R''NH → R-NH-C(=S)-NR'R''

Where R, R', and R'' can be hydrogen, alkyl, or aryl groups. For the synthesis of this compound, this would involve the reaction of an appropriate isothiocyanate with N-methyl-2-methoxyethylamine.

The reaction can be carried out in various solvents, and in some cases, even in water, which offers a more sustainable and environmentally friendly approach. organic-chemistry.org Mechanochemical methods, such as manual grinding or automated ball milling, have also been successfully employed for the synthesis of thioureas from amines and isothiocyanates, often resulting in quantitative yields in a short amount of time. nih.gov

| Reactants | Conditions | Product | Yield | Reference |

| Aryl isothiocyanate, Aromatic primary amine | Agate mortar grinding | N,N'-disubstituted thiourea | ~Quantitative | nih.gov |

| Isothiocyanates, Amines | "On-water" | Unsymmetrical (thio)ureas | High | organic-chemistry.org |

| Methyl isothiocyanate, Ammonium hydroxide | Heating | Methylthiourea | 74-81% | orgsyn.org |

Multi-Component Condensation Reactions for Thiourea Scaffold Formation

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules like thioureas in a single step from three or more starting materials. A notable example is the three-component reaction of isocyanides, amines, and elemental sulfur. researchgate.net This method allows for the straightforward synthesis of thioureas, and recent developments have enabled this reaction to be performed in water, making it a greener alternative. researchgate.net

Continuous-flow synthesis has also been applied to the multicomponent synthesis of thioureas, starting from isocyanides, amidines or amines, and sulfur, utilizing an aqueous polysulfide solution. nih.gov This technique offers precise control over reaction conditions, leading to better reproducibility and selectivity. nih.gov

Another approach involves the condensation of an amine with carbon disulfide. nih.gov This reaction proceeds through the formation of a dithiocarbamate (B8719985) salt, which can then be desulfurized in situ to produce an isothiocyanate that subsequently reacts with another amine molecule to form the thiourea. nih.gov

| Reaction Type | Reactants | Key Features | Reference |

| Three-component | Isocyanides, Amines, Elemental Sulfur | Chromatography-free, can be performed in water | researchgate.net |

| Continuous-flow multicomponent | Isocyanides, Amidines/Amines, Aqueous Polysulfide | Homogeneous and mild conditions, simple product isolation | nih.gov |

| Condensation | Amines, Carbon Disulfide | Proceeds via a dithiocarbamate salt intermediate | nih.gov |

Specific Approaches for Incorporating Methoxyethyl and Methyl Moieties

The synthesis of this compound specifically requires the incorporation of a 2-methoxyethyl group and a methyl group onto the thiourea scaffold. This can be achieved by using N-(2-methoxyethyl)-N-methylamine as the amine component in the reaction with an isothiocyanate.

Alternatively, if starting from an isothiocyanate bearing the methoxyethyl group, the reaction would be with methylamine. The synthesis of the required precursors, such as N-(2-methoxyethyl)-N-methylamine, is a crucial step. While direct synthetic procedures for this compound are not extensively detailed in the provided search results, the general methods described above are applicable. For instance, the synthesis of N-(1'-methyl-2'-methoxyethyl)-N-ethoxyacetyl-2,6-dimethylaniline has been reported, indicating that N-substituted methoxyethyl amines are accessible synthetic intermediates. prepchem.com

Modern Catalytic Approaches in Thiourea Synthesis

In recent years, catalytic methods have gained prominence in organic synthesis for their efficiency and ability to promote reactions under mild conditions. Both organocatalysis and metal-catalysis have been successfully applied to the synthesis of thiourea derivatives.

Organocatalysis in Thiourea Synthesis

Thiourea derivatives themselves have emerged as powerful hydrogen-bonding organocatalysts. wikipedia.org They can activate substrates through the formation of strong hydrogen bonds. acs.org This catalytic activity is also harnessed in the synthesis of other molecules, and thiourea-based organocatalysts have been used in various asymmetric transformations. rsc.orgacs.org

In the context of synthesizing thioureas, organocatalysts can be employed to facilitate the reactions. For example, a bifunctional thiourea-based organocatalyst has been used for the one-pot four-component synthesis of pyrano-fused benzophenazines in an aqueous medium, demonstrating the potential of such catalysts in complex MCRs. nih.gov Thiourea itself can act as a bifunctional catalyst, functioning as both a hydrogen bond donor and a Brønsted base to promote organic transformations in aqueous media. acs.org

| Catalyst Type | Reaction | Key Advantages | Reference |

| Thiourea-based organocatalyst | One-pot four-component synthesis of pyrano-fused benzophenazines | Metal-free, aqueous medium, high bond forming efficiency | nih.gov |

| Thiourea | One-pot two-component synthesis of 2-aryl/heteroaryl/styryl benzothiazoles | Green, bifunctional (H-bond donor and Brønsted base), aqueous medium | acs.org |

Metal-Catalyzed Transformations for Thiourea Derivatives

Metal complexes have also been utilized in the synthesis and transformation of thiourea derivatives. While the direct metal-catalyzed synthesis of this compound is not explicitly detailed, metal catalysts are known to facilitate related reactions. For instance, thiourea-functionalized metal-organic macrocycles have been constructed and used for catalysis, showcasing the integration of thiourea moieties into metal-based catalytic systems. rsc.org

Furthermore, metal complexes of thiourea derivatives have been synthesized and studied for their potential applications, including as anticancer agents. nih.govmdpi.com These studies often involve the synthesis of the thiourea ligand first, followed by coordination to a metal center. The synthesis of these ligands follows the established routes mentioned previously.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for determining the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and hybridization of atoms within a molecule.

Proton NMR (¹H NMR) for Structural Assignment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides precise information on the number and environment of hydrogen atoms in a molecule. In the ¹H NMR spectrum of this compound, distinct signals are expected for the protons of the methyl, methoxy (B1213986), and ethyl groups, as well as the amine protons.

The chemical shifts (δ) are influenced by the electron density around the protons. For instance, the protons on the carbon adjacent to the oxygen atom in the methoxyethyl group would appear at a lower field (higher ppm value) compared to the methyl group attached to the nitrogen. The signal for the N-methyl protons is anticipated around 2.6-2.8 ppm, while the methoxy protons (-OCH₃) would likely resonate near 3.3 ppm. The methylene (B1212753) protons (-CH₂-) of the ethyl group would exhibit signals as triplets, with the -NCH₂- protons appearing around 3.6 ppm and the -OCH₂- protons around 3.5 ppm, due to coupling with their neighbors. The amine (NH₂) protons typically appear as broad singlets.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Group | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| N-CH₃ | ~2.7 | Singlet |

| O-CH₃ | ~3.3 | Singlet |

| -NCH₂- | ~3.6 | Triplet |

| -OCH₂- | ~3.5 | Triplet |

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy maps the carbon framework of a molecule. Each unique carbon atom in this compound will produce a distinct signal. The most deshielded carbon is expected to be the thiocarbonyl carbon (C=S) due to the double bond and the electronegativity of the attached nitrogen atoms, with a chemical shift that can exceed 180 ppm. chemicalbook.com

The carbons of the methoxyethyl and methyl groups will appear at higher fields. The N-methyl carbon signal is expected in the range of 30-40 ppm. The methoxy carbon (-OCH₃) would resonate around 59 ppm, while the methylene carbons (-NCH₂- and -OCH₂-) would appear in the 50-70 ppm region.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C=S | >180 |

| -OCH₂- | ~70 |

| O-CH₃ | ~59 |

| -NCH₂- | ~50 |

Advanced NMR Techniques for Connectivity and Hybridization (e.g., COSY, DEPT, HMQC)

To confirm the structural assignments and understand the connectivity between protons and carbons, advanced 2D NMR techniques are utilized.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. sdsu.edu For this compound, a COSY spectrum would show a cross-peak between the signals of the two methylene (-CH₂-) groups in the ethyl chain, confirming their connectivity. nih.gov

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments help in differentiating between methyl (CH₃), methylene (CH₂), and methine (CH) carbons. uvic.ca A DEPT-135 experiment, for example, would show positive signals for CH₃ and CH groups and negative signals for CH₂ groups, while quaternary carbons and the C=S carbon would be absent. This would confirm the presence of two CH₃ groups and two CH₂ groups in the molecule. uvic.ca

Heteronuclear NMR for Metal Complex Characterization (e.g., ⁵⁹Co NMR)

When this compound acts as a ligand to form a complex with a metal such as cobalt, heteronuclear NMR can be employed. ⁵⁹Co NMR spectroscopy provides information about the coordination environment around the cobalt center. The chemical shift of the ⁵⁹Co nucleus is highly sensitive to the nature of the coordinating ligands and the geometry of the complex. Coordination of the thiourea ligand, likely through the sulfur atom, would cause a significant change in the ⁵⁹Co chemical shift compared to the solvated cobalt ion, providing insight into the formation and structure of the metal complex.

Vibrational Spectroscopy

Vibrational spectroscopy measures the vibrational energies of molecules and is a powerful tool for identifying the functional groups present.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound displays characteristic absorption bands corresponding to the vibrations of its specific functional groups.

N-H Stretching: The presence of the amine (NH₂) group will give rise to stretching vibrations in the region of 3300-3500 cm⁻¹.

C-H Stretching: The aliphatic C-H bonds of the methyl and ethyl groups will show stretching vibrations typically just below 3000 cm⁻¹. beilstein-journals.org

C=S Stretching: The thiocarbonyl group (C=S), a key feature of thioureas, has a characteristic stretching vibration. This band is often coupled with other vibrations but is typically found in the region of 700-850 cm⁻¹. mdpi.com

C-N Stretching: The C-N stretching vibrations are expected in the 1250-1350 cm⁻¹ range.

C-O Stretching: The ether linkage (C-O-C) in the methoxyethyl group will produce a strong absorption band in the 1070-1150 cm⁻¹ region. beilstein-journals.org

Coordination to a metal ion through the sulfur atom would typically cause a shift in the ν(C=S) band to a lower frequency, which is a common diagnostic marker for S-coordination in thiourea-metal complexes. mdpi.com

Table 3: Key FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amine (N-H) | Stretching | 3300-3500 |

| Alkane (C-H) | Stretching | 2850-2960 |

| Thiocarbonyl (C=S) | Stretching | 700-850 |

| Amine (C-N) | Stretching | 1250-1350 |

Raman Spectroscopy for Vibrational Fingerprinting and Conformational Studies

Raman spectroscopy serves as a powerful tool for obtaining a "vibrational fingerprint" of this compound, offering insights into its molecular structure and conformational isomers. The Raman spectrum is characterized by a series of bands corresponding to specific vibrational modes within the molecule.

Key vibrational modes for thiourea and its derivatives include N-H stretching, C-N stretching, and C=S stretching. mdpi.comrsc.org In thiourea complexes, shifts in these vibrational frequencies can indicate coordination with metal ions. mdpi.com For instance, a decrease in the C=S bond order and an increase in the C-N double bond character upon coordination with a metal ion like Zn2+ can be observed. researchgate.net

Depolarization studies in Raman spectroscopy can further aid in assigning vibrational modes. arizona.edu By analyzing the polarization of the scattered light, symmetric and asymmetric vibrations can be distinguished, leading to a more complete assignment of the observed Raman bands.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable technique for determining the molecular weight and elucidating the fragmentation pathways of this compound. The molecular weight of the parent compound can be precisely determined from the molecular ion peak (M+).

The fragmentation pattern observed in the mass spectrum provides valuable structural information. For thiourea derivatives, fragmentation often involves cleavage of the bonds adjacent to the thiocarbonyl group. miamioh.edu In the case of this compound, characteristic fragments would be expected from the loss of the methoxyethyl group, the methyl group, or parts thereof.

While a specific mass spectrum for this compound is not provided, general fragmentation patterns for similar structures can be considered. For example, in the mass spectrum of 2-methylbut-1-ene, the base peak corresponds to a stable carbocation formed after the loss of a methyl group. docbrown.info Similarly, for this compound, the most abundant fragment ion might arise from the cleavage of the N-C bond, leading to the formation of a stable cation. The fragmentation of the methoxyethyl side chain would also produce characteristic ions.

Table 1: Predicted Fragmentation Data for this compound

| Fragment Ion | Possible Structure | m/z (mass-to-charge ratio) |

| [M-CH3]+ | [C4H9N2OS]+ | M - 15 |

| [M-OCH2CH3]+ | [C3H6N2S]+ | M - 59 |

| [CH3NHCSNH2]+ | 90.15 |

Note: The m/z values are nominal and would need to be confirmed by high-resolution mass spectrometry for precise mass determination.

X-ray Diffraction Analysis

X-ray diffraction techniques are paramount for the definitive determination of the three-dimensional atomic arrangement of this compound in the solid state.

For this compound, a successful SC-XRD analysis would yield a detailed picture of the molecule's geometry, including the planarity of the thiourea core and the orientation of the methoxyethyl and methyl substituents. Intermolecular interactions, such as hydrogen bonding involving the N-H groups and the sulfur or oxygen atoms, would also be revealed. nih.gov The crystal packing arrangement, which describes how the molecules are arranged in the unit cell, would also be determined. nih.gov The crystal system (e.g., orthorhombic, monoclinic) and space group would be identified, providing fundamental information about the symmetry of the crystal lattice. ijpcbs.combohrium.com

Powder X-ray diffraction (PXRD) is a complementary technique used to analyze the bulk crystalline nature of a material. libretexts.orgwikipedia.org It provides a characteristic diffraction pattern, or "fingerprint," for a crystalline solid. wikipedia.org This pattern can be used to identify the compound by comparing it to a database of known patterns. libretexts.org

For this compound, the PXRD pattern would consist of a series of peaks at specific diffraction angles (2θ). The positions and intensities of these peaks are determined by the crystal structure of the compound. jconsortium.comresearchgate.net By analyzing the PXRD data, one can confirm the phase purity of a synthesized sample and identify any crystalline impurities. bibliotekanauki.pl The lattice parameters of the unit cell can also be refined from the powder diffraction data. libretexts.orgjconsortium.com

Table 2: Representative Powder X-ray Diffraction Data for a Crystalline Thiourea Compound

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |

| 20.900 | 4.2468 | 100 |

| 23.360 | 3.8049 | 30 |

| 20.040 | 4.4271 | 54 |

| 28.520 | 3.1271 | 24 |

| 25.620 | 3.4741 | 22 |

Source: Adapted from a study on thiourea single crystals. researchgate.net

UV-Visible Spectroscopy for Electronic Transitions and Complexation Studies

UV-Visible spectroscopy is a valuable tool for investigating the electronic transitions within this compound and for studying its complexation with other species. sci-hub.se The absorption of ultraviolet or visible light by the molecule promotes electrons from lower energy molecular orbitals to higher energy ones.

Thiourea and its derivatives typically exhibit characteristic absorption bands in the UV region. cdnsciencepub.com These absorptions are generally attributed to n → π* and π → π* electronic transitions associated with the thiocarbonyl (C=S) chromophore. cdnsciencepub.com The position and intensity of these bands can be influenced by the substituents on the thiourea backbone and the solvent used for the measurement. cdnsciencepub.com

For this compound, the UV-Vis spectrum would be expected to show absorptions corresponding to these transitions. The methoxyethyl and methyl groups may cause slight shifts in the absorption maxima compared to unsubstituted thiourea.

Furthermore, UV-Vis spectroscopy is a powerful method for studying the formation of complexes between this compound and metal ions. nih.govnih.gov Upon complexation, the electronic environment of the thiourea ligand changes, leading to shifts in the absorption bands. By monitoring these changes, the stoichiometry and stability of the resulting complexes can be determined.

Conformational Analysis and Intramolecular Interactions

Conformational Preferences of Thiourea (B124793) Moieties

The thiourea moiety can adopt several conformations due to rotation around the C-N bonds. These are typically described as cis or trans (also referred to as syn or anti) with respect to the orientation of the N-H or N-substituent bonds relative to the C=S bond. nih.govnih.gov For a disubstituted thiourea, this can lead to trans-trans, cis-trans, and cis-cis conformers. researchgate.net

In unsymmetrically substituted thioureas, the possible conformations are often denoted as syn-syn, syn-anti, anti-syn, and anti-anti. nih.gov The relative stability of these conformers is dictated by a balance of steric hindrance between the substituents and the potential for stabilizing intramolecular interactions. For instance, studies on diphenylthiourea have shown that substitution patterns on the phenyl rings can shift the equilibrium between conformers. nih.govacs.org While unsubstituted diphenylthiourea may favor a conformation with at least one N-H group in a cis configuration, introducing bulky or electron-withdrawing groups like trifluoromethyl can favor the trans conformation for both N-H groups. nih.gov In the case of 1-(2-Methoxyethyl)-1-methylthiourea, the presence of two different substituents on one nitrogen and a hydrogen on the other leads to a distinct conformational landscape.

Role of Hydrogen Bonding in Thiourea Conformation

Intramolecular hydrogen bonding is a critical factor in determining the conformational preferences of many thiourea derivatives. These non-covalent interactions can stabilize specific geometries, effectively locking the molecule into a preferred shape.

Common types of intramolecular hydrogen bonds observed in related structures include:

N-H···O=C: This type of interaction is prevalent in acylthiourea derivatives, where a six-membered pseudo-ring is formed, significantly stabilizing the conformation. nih.gov

N-H···S: Intramolecular N-H···S hydrogen bonds can also contribute to conformational stability. elsevierpure.com

N-H···N: In molecules containing additional nitrogen atoms, such as a pyridine (B92270) ring, competitive N-H···N hydrogen bonding can occur. nih.gov

Influence of Substituents on Conformational Dynamics

The substituents attached to the thiourea nitrogen atoms have a paramount influence on the molecule's conformational dynamics and equilibria. rsc.org

Alkyl Groups: Simple alkyl groups, like the methyl group in the title compound, can stabilize certain conformations through dispersion interactions. nih.govresearchgate.net Their relatively small size compared to aryl groups may result in lower rotational barriers.

Methoxyethyl Group: The 2-methoxyethyl substituent is particularly influential. As discussed, its ether oxygen atom is a hydrogen bond acceptor, which can lead to the formation of a stable intramolecular N-H···O hydrogen bond. This interaction can significantly restrict the conformational freedom of the methoxyethyl chain and the thiourea backbone.

The interplay between the steric bulk of the methyl group and the hydrogen-bonding capability of the methoxyethyl group determines the preferred conformation around the substituted nitrogen atom.

Experimental Techniques for Conformational Analysis

Several spectroscopic techniques are powerful tools for elucidating the conformational properties of thioureas in solution and the solid state.

| Technique | Application in Conformational Analysis of Thioureas | Key Findings from Related Compounds |

| Nuclear Magnetic Resonance (NMR) | Provides information on the time-averaged conformation in solution. Chemical shifts of N-H protons are sensitive to their hydrogen-bonding environment. 2D NMR techniques like NOESY can establish through-space proximity of protons, helping to determine the predominant conformer. mdpi.commdpi.com | In various thiourea derivatives, distinct chemical shifts for N-H protons can indicate different conformations (syn vs. anti). mdpi.comresearchgate.net NOESY spectra have been used to distinguish between conformer populations based on internuclear distances. mdpi.com |

| Infrared (IR) Spectroscopy | The position and shape of N-H stretching vibration bands are highly sensitive to the conformational state (cis vs. trans) and hydrogen bonding. researchgate.net Free N-H groups absorb at higher frequencies than hydrogen-bonded N-H groups. acs.org | For some thioureas, two distinct N-H stretching bands are observed, which have been assigned to cis and trans conformers. acs.orgacs.org Red-shifts in the N-H vibrational frequency provide evidence for hydrogen bonding. researchgate.net |

| Raman Spectroscopy | Complements IR spectroscopy, providing information on molecular vibrations. It is particularly useful for studying symmetric vibrations and skeletal modes of the thiourea core. researchgate.net | Used alongside IR and theoretical calculations to perform detailed vibrational assignments for different conformers of thiourea derivatives. researchgate.net |

These experimental methods provide crucial data for understanding the structural dynamics of this compound.

Theoretical Approaches to the Conformational Landscape

Computational chemistry offers powerful tools for mapping the potential energy surface of a molecule and understanding its conformational preferences.

Density Functional Theory (DFT): DFT calculations are widely used to determine the optimized geometries and relative energies of different possible conformers of thiourea derivatives. nih.govsciensage.info By calculating the energies of various rotamers, researchers can predict the most stable conformations in the gas phase or in solution (using solvent models). sciensage.inforesearchgate.net Bond dissociation energies (BDE) can also be calculated to assess the strength of intramolecular interactions like hydrogen bonds. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic picture of the conformational behavior of a molecule over time. nih.gov By simulating the motion of atoms, MD can explore the conformational landscape, identify stable and metastable states, and calculate the free energy barriers for interconversion between conformers. researchgate.netrsc.org Radial distribution functions (RDFs) can be derived from MD simulations to analyze interactions with solvent molecules. researchgate.netnih.gov

For this compound, a combined DFT and MD approach would be ideal. DFT could identify the low-energy conformers, particularly comparing the stability of the intramolecularly hydrogen-bonded structure with other possible arrangements. MD simulations could then reveal the dynamics of hydrogen bond formation and breaking and the flexibility of the methoxyethyl chain at different temperatures.

Despite a comprehensive search for scientific literature, no research articles or detailed data specifically concerning the coordination chemistry of the compound This compound were found. The CAS Registry Number for this compound is 955399-56-1.

Information available in the public domain and scientific databases focuses on the broader class of thiourea derivatives. This general literature describes various potential coordination behaviors and synthetic routes for metal complexes of thioureas. However, due to the strict requirement to focus solely on "this compound," it is not possible to generate a scientifically accurate article that adheres to the provided outline without specific research on this particular compound.

General principles of thiourea coordination chemistry suggest that such a ligand could potentially coordinate in various modes, and the methoxyethyl group might influence chelation. However, without experimental evidence or theoretical studies on this compound itself, any discussion would be speculative and would not meet the required standards of scientific accuracy for this specific subject.

Therefore, the requested article cannot be generated at this time.

Coordination Chemistry of 1 2 Methoxyethyl 1 Methylthiourea Metal Complexes

Synthesis of Metal Complexes (Transition and Main Group Metals)

Ligand-to-Metal Ratio in Complex Synthesis

Information regarding the specific ligand-to-metal ratios used in the synthesis of metal complexes with 1-(2-Methoxyethyl)-1-methylthiourea is not available in the reviewed literature. Typically, this ratio is varied to isolate complexes with different stoichiometries (e.g., 1:1, 1:2, 2:1 M:L), which influences the resulting coordination geometry and properties of the complex.

Structural Analysis of Metal Complexes

No structural data, either through spectroscopic methods or X-ray crystallography, has been published for metal complexes of this compound.

Without experimental data, the geometrical structures of potential metal complexes with this ligand cannot be determined. The final geometry depends on factors such as the metal ion's identity, its oxidation state, the coordination number, and the steric and electronic properties of the this compound ligand.

There are no published spectroscopic data (IR, UV-Vis, NMR) detailing the complexation of this compound with any metal ion. Such data would be essential to confirm the coordination of the ligand to the metal center, typically through shifts in the vibrational frequencies of the C=S and C-N bonds (IR), changes in electronic transition bands (UV-Vis), or shifts in the resonances of protons and carbons near the coordination sites (NMR).

No single-crystal X-ray diffraction studies have been reported for any metal complex of this compound. This technique is the definitive method for determining the precise three-dimensional arrangement of atoms, bond lengths, and bond angles in a crystalline complex.

Electrochemical Studies of Metal Complexes

The redox behavior of metal complexes involving this compound has not been investigated.

No cyclic voltammetry data are available for metal complexes of this compound. This electrochemical technique would be used to study the redox potentials and electron transfer properties of the metal center after complexation.

Oxidation States and Stability of Metal Ions in Complexes

Limited specific research data is publicly available regarding the coordination chemistry of this compound with various metal ions. However, by examining studies on structurally similar N,N'-disubstituted thiourea (B124793) ligands, general trends in the oxidation states and stability of the resulting metal complexes can be inferred.

Thiourea and its derivatives are versatile ligands capable of coordinating with a wide range of transition metals. The nature of the substituent groups on the nitrogen atoms can influence the electronic properties of the sulfur donor atom and, consequently, the stability and preferred oxidation state of the complexed metal ion.

Oxidation States of Coordinated Metal Ions

N,N'-disubstituted thioureas have been shown to form stable complexes with metal ions in various oxidation states. Commonly observed oxidation states for first-row transition metals in complexes with analogous thiourea derivatives include +1, +2, and +3.

Copper: A notable characteristic of the coordination chemistry of thiourea derivatives with copper is the frequent reduction of Cu(II) to Cu(I) during complex formation. This suggests that the thiourea ligand can act as a reducing agent in these reactions. The resulting Cu(I) complexes are often found in tetrahedral or trigonal planar geometries. However, stable Cu(II) complexes with N,N'-disubstituted thioureas have also been synthesized and characterized, often exhibiting square planar geometries.

Nickel: Nickel is predominantly found in the +2 oxidation state in its complexes with N,N'-disubstituted thioureas. These Ni(II) complexes can adopt various geometries, including square planar, tetrahedral, and octahedral, depending on the specific ligand and reaction conditions.

Cobalt: Cobalt typically forms stable complexes in the +2 oxidation state with substituted thiourea ligands.

Zinc: As a d¹⁰ metal, zinc exclusively exhibits a +2 oxidation state in its complexes. It commonly forms tetrahedral complexes with N,N'-disubstituted thioureas.

Other Metals: Research on other N,N'-disubstituted sulfonylthioureas has shown stable complexes with Pd(II), Pt(II), Au(III), and Ru(II).

The specific electronic and steric effects of the 2-methoxyethyl and methyl groups in this compound would influence the redox potential of the metal center, but it is expected to form stable complexes with the aforementioned metal ions in their typical oxidation states.

Stability of Metal Complexes

Generally, thiourea derivatives form robust and stable complexes with a variety of transition metals. The presence of both a soft sulfur donor and a hard nitrogen donor allows for chelation, which enhances the thermodynamic stability of the resulting complexes through the chelate effect.

The table below summarizes the common oxidation states and geometries observed for metal complexes with N,N'-disubstituted thiourea ligands, which can be considered indicative for complexes of this compound.

| Metal Ion | Common Oxidation State(s) | Typical Geometries |

| Copper | Cu(I), Cu(II) | Tetrahedral, Trigonal Planar, Square Planar |

| Nickel | Ni(II) | Square Planar, Tetrahedral, Octahedral |

| Cobalt | Co(II) | Octahedral |

| Zinc | Zn(II) | Tetrahedral |

| Palladium | Pd(II) | Square Planar |

| Platinum | Pt(II) | Square Planar |

| Gold | Au(III) | Square Planar |

| Ruthenium | Ru(II) | Piano-stool |

This table is based on general findings for N,N'-disubstituted thiourea ligands and serves as a predictive model in the absence of specific data for this compound.

The stability of these complexes is also evident from their successful synthesis and isolation as crystalline solids. For instance, studies on N-acetylthiourea complexes with copper(II) have noted that disubstituted complexes exhibit higher melting points and lower solubility, indicating greater stability compared to monosubstituted analogues. Intramolecular hydrogen bonding can also contribute to the stabilization of these complexes. However, some Ni(II) and Pd(II) complexes with sulfonylthioureas have been observed to decompose to form stable trinuclear sulfide (B99878) aggregates, indicating a potential pathway for instability under certain conditions.

Supramolecular Chemistry and Non Covalent Interactions

Self-Assembly of Thiourea (B124793) Derivatives

Thiourea derivatives are excellent building blocks for self-assembly processes due to the strong and directional nature of the hydrogen bonds they can form. researchgate.net The core of this capability lies in the thiourea moiety, -NH-C(S)-NH-, which provides both hydrogen bond donors (the N-H protons) and a hydrogen bond acceptor (the sulfur atom). The substituents on the nitrogen atoms play a crucial role in modulating the self-assembly behavior. psu.edu

Hydrogen Bonding Networks in Supramolecular Architectures

Hydrogen bonding is the cornerstone of supramolecular architectures formed by thiourea derivatives, dictating their structure and function. rsc.org These interactions are not only responsible for the self-assembly of the molecules themselves but also for their ability to recognize and bind other molecules and ions. nih.govresearchgate.net

The intermolecular hydrogen bonding in N,N'-disubstituted thioureas typically involves the N-H protons and the sulfur atom. psu.edu This leads to the formation of either discrete, hydrogen-bonded dimers or extended, one-dimensional chains. psu.edu

Dimer Motif: This motif is characterized by a centrosymmetric R2(8) ring, where two thiourea molecules are held together by a pair of N-H···S hydrogen bonds. This is often seen in thioureas with less sterically demanding substituents. psu.edu

Chain Motif: In thioureas with bulkier substituents, steric hindrance can prevent the formation of the dimer. Instead, the molecules arrange in a head-to-tail fashion, forming a one-dimensional chain where each molecule donates one hydrogen bond and accepts another. psu.edu

For 1-(2-Methoxyethyl)-1-methylthiourea, the specific conformation adopted will depend on the interplay between the steric demands of the methyl and methoxyethyl groups. The flexibility of the methoxyethyl chain could allow for conformations that favor either the dimer or chain motif. Furthermore, the ether oxygen could act as a hydrogen bond acceptor, leading to more intricate, three-dimensional networks. iucr.org

Table 1: Common Intermolecular Hydrogen Bonding Motifs in Disubstituted Thioureas

| Motif | Description | Typical Substituents |

|---|---|---|

| Dimer (R2(8) ring) | Two molecules form a cyclic structure via N-H···S bonds. psu.edu | Less bulky, e.g., ethyl, isopropyl. psu.edu |

| Chain | Molecules link in a head-to-tail fashion. psu.edu | Bulky, e.g., tert-butyl. psu.edu |

The two N-H groups of the thiourea moiety create a convergent arrangement of hydrogen bond donors, making them excellent receptors for anions. researchgate.netrsc.org The acidity of these N-H protons, and thus the strength of the anion binding, can be enhanced by attaching electron-withdrawing groups to the thiourea core. nih.gov While the methyl and methoxyethyl groups in this compound are not strongly electron-withdrawing, the inherent acidity of the thiourea protons still allows for effective anion recognition.

The binding process involves the formation of hydrogen bonds between the N-H protons and the anion. nih.gov This interaction can often be detected by changes in spectroscopic signals, such as a downfield shift of the N-H protons in ¹H NMR spectroscopy or changes in UV-visible or fluorescence spectra, sometimes resulting in a colorimetric response. nih.govtandfonline.com The selectivity of a thiourea host for a particular anion is influenced by the geometric and electronic complementarity between the host and the guest anion. researchgate.net Thiourea-based receptors have shown strong affinities for anions such as fluoride (B91410), acetate (B1210297), and dihydrogen phosphate (B84403). nih.govnih.gov

Table 2: Representative Anion Binding Data for Thiourea-Based Receptors

| Receptor Type | Anion | Binding Constant (log K) | Solvent | Reference |

|---|---|---|---|---|

| Dipodal Thiourea | F⁻ | 3.70 | DMSO | nih.gov |

| Tris(2-aminoethyl)amine-based Tripodal Thiourea | F⁻ | 5.1 | DMSO | nih.gov |

| Thiourea-functionalized Tröger's Base | AcO⁻, H₂PO₄⁻ | Significant spectral changes observed | - | nih.gov |

Pi-Pi and C-H···Pi Interactions in Crystal Packing

While hydrogen bonding is the dominant force in the supramolecular chemistry of thioureas, weaker interactions such as π-π and C-H···π interactions can also play a significant role in determining the final crystal packing. researchgate.netunipr.it These interactions are generally weaker than hydrogen bonds but can be collectively important for the stabilization of the crystal lattice. researchgate.netnih.gov

If aromatic substituents were present on the thiourea nitrogen atoms, π-π stacking interactions between adjacent aromatic rings would be a key feature of the crystal packing. researchgate.net For this compound, which lacks aromatic rings, these interactions are not possible.

However, C-H···π interactions could potentially occur if the molecule co-crystallizes with an aromatic species. rsc.org In such a scenario, the C-H bonds of the methyl and methoxyethyl groups could act as donors to the π-system of the aromatic co-former. unipr.it The importance of C-H···π interactions in directing crystal packing has been increasingly recognized. researchgate.net

Polymorphism and Crystal Engineering of Thiourea Derivatives

Polymorphism, the ability of a compound to exist in more than one crystal form, is a well-documented phenomenon in thiourea derivatives. researchgate.netyoutube.com Different polymorphs of the same compound can exhibit distinct physical properties, which is a critical consideration in materials science and pharmaceuticals. youtube.com The different crystal forms arise from variations in the intermolecular interactions and molecular conformations in the solid state. researchgate.net

For example, 1-(4-methylpyridin-2-yl)thiourea has been shown to exist in two polymorphic forms that crystallize in different space groups and exhibit markedly different intermolecular hydrogen bonding patterns. researchgate.net

Molecular Recognition Phenomena

Molecular recognition refers to the specific binding of a substrate (guest) to a receptor (host) through non-covalent interactions. rsc.org Thiourea derivatives are highly effective hosts for molecular recognition, particularly for anions, due to their strong hydrogen-bonding capabilities. nih.govresearchgate.net

The recognition process is highly specific, relying on a "lock and key" principle where the size, shape, and electronic properties of the binding site on the host are complementary to those of the guest. rsc.org In thiourea-based systems, the two N-H groups form a binding pocket that is particularly well-suited for tetrahedral or Y-shaped anions like phosphate or acetate. nih.govelsevierpure.com The binding event can be signaled by a change in the host's physical properties, such as color or fluorescence, allowing for the development of chemosensors. nih.govnih.gov

The self-recognition of chiral thiourea derivatives, where molecules of the same chirality preferentially associate in the crystal lattice, is another important aspect of molecular recognition. rsc.org This phenomenon can lead to spontaneous resolution, where a racemic mixture crystallizes to give separate crystals of the two enantiomers. rsc.org This process is driven by the thermodynamic stability gained from the optimal packing and intermolecular interactions between molecules of identical chirality. rsc.org

Reactivity and Reaction Mechanisms

Thiourea (B124793) Derivatives as Organocatalysts

Thiourea derivatives have emerged as a significant class of organocatalysts, primarily due to their ability to activate substrates through hydrogen bonding. This catalytic action is central to a variety of organic transformations.

Hydrogen Bond Donor Catalysis

Thiourea derivatives are effective hydrogen bond donor catalysts. The two N-H protons of a simple thiourea can form strong hydrogen bonds with Lewis basic centers in substrate molecules, such as carbonyl oxygens or imine nitrogens. This interaction polarizes the substrate, making it more susceptible to nucleophilic attack.

In the case of 1-(2-Methoxyethyl)-1-methylthiourea, the presence of only one N-H proton, due to the trisubstituted nature of one of the nitrogen atoms, will influence its catalytic activity. While it can still function as a hydrogen bond donor, its capacity is reduced compared to unsubstituted or disubstituted thioureas. The lone N-H proton is expected to engage in hydrogen bonding, and the electronic nature of the methyl and methoxyethyl groups will influence the acidity of this proton and, consequently, the strength of the hydrogen bond. The ether oxygen in the 2-methoxyethyl group could potentially engage in intramolecular hydrogen bonding, which might affect the molecule's conformation and its ability to act as a catalyst.

The general mechanism of thiourea-catalyzed hydrogen bond donation involves the formation of a complex between the thiourea catalyst and the substrate. This is illustrated in the activation of a carbonyl group for a generic nucleophilic attack:

Table 1: General Mechanism of Thiourea Hydrogen Bond Donor Catalysis

| Step | Description |

| 1. Catalyst-Substrate Association | The thiourea derivative associates with the substrate (e.g., an aldehyde or ketone) via hydrogen bonding between the thiourea N-H proton(s) and the substrate's Lewis basic site (e.g., the carbonyl oxygen). |

| 2. Substrate Activation | The formation of the hydrogen bond withdraws electron density from the substrate, increasing its electrophilicity. |

| 3. Nucleophilic Attack | The activated substrate is now more susceptible to attack by a nucleophile. |

| 4. Product Formation and Catalyst Regeneration | After the reaction, the product is released, and the thiourea catalyst is regenerated to participate in another catalytic cycle. |

Asymmetric Catalysis with Chiral Thioureas

When a thiourea moiety is incorporated into a chiral scaffold, it can be used for asymmetric catalysis, inducing enantioselectivity in a reaction. The chiral environment created by the catalyst directs the approach of the reactants, favoring the formation of one enantiomer over the other. The development of bifunctional organocatalysts, which contain both a hydrogen-bonding thiourea group and a basic amine site, has been particularly successful in asymmetric synthesis. epa.gov

For this compound to be an effective asymmetric catalyst, a chiral center would need to be introduced into its structure. For instance, if the methoxyethyl group were replaced with a chiral amino alcohol derivative, the resulting molecule could potentially catalyze asymmetric reactions. The thiourea would act as the hydrogen bond donor to activate the electrophile, while the chiral framework would control the stereochemical outcome.

Role in Heterocycle Synthesis

Thiourea and its derivatives are versatile building blocks in the synthesis of a wide array of heterocyclic compounds. nih.govrsc.org The thiourea moiety can provide the N-C-S backbone or be incorporated in part into the final heterocyclic ring. Reactions often involve the nucleophilic character of the sulfur and nitrogen atoms.

This compound can be envisioned as a precursor for various heterocycles. For example, it could react with α-haloketones in a Hantzsch-type synthesis to form substituted thiazoles. The specific substitution pattern on the thiourea nitrogens would be reflected in the final heterocyclic product. The general scheme for such a reaction is as follows:

Reaction Scheme: General Synthesis of Thiazoles from Thioureas

In the context of this compound, R1 would be the methyl group and R2 would be the 2-methoxyethyl group, or vice-versa, leading to a specifically substituted thiazole (B1198619) ring. The reaction of an immonium salt derived from dimethylthiourea with various nucleophiles has been shown to produce a range of heterocycles, including triazolines, oxadiazoles, and thiazoles. nih.gov A similar reactivity profile could be anticipated for an analogous salt derived from this compound.

Degradation Reactions and Catalytic Activity (e.g., Dye Degradation)

The degradation of thiourea derivatives can occur under various conditions, such as in the presence of strong acids, bases, or oxidizing agents. These reactions can lead to the formation of ureas, cyanamides, or other decomposition products. The stability of this compound would be influenced by the nature of its substituents.

In the context of catalytic activity for degradation reactions, such as the degradation of dyes, thiourea-based compounds are not typically the primary catalysts themselves. However, they can be used to synthesize materials that do have such catalytic properties. For example, thiourea can be a precursor in the synthesis of metal sulfide (B99878) nanoparticles or modified polymers that can act as photocatalysts for the degradation of organic dyes. While direct evidence for this compound in dye degradation is not available, its role would likely be as a starting material for a catalytically active species.

Deprotonation Equilibria and Acidity Studies

The acidity of the N-H proton in a thiourea derivative is a key parameter that influences its chemical behavior, particularly its efficacy as a hydrogen bond donor catalyst. This acidity is quantified by the acid dissociation constant (pKa).

Determination of Acid Dissociation Constants (pKa) of Thiourea Derivatives

The pKa of a thiourea derivative can be determined experimentally using methods such as potentiometric or spectrophotometric titrations. nih.gov These methods involve monitoring the change in pH or UV-Vis absorbance of a solution of the thiourea as a function of added acid or base.

For this compound, the pKa value of its N-H proton would be influenced by the electronic effects of the methyl and 2-methoxyethyl substituents. The methyl group is weakly electron-donating, which would tend to decrease the acidity (increase the pKa) of the N-H proton. The 2-methoxyethyl group has a more complex influence. The ether oxygen could potentially withdraw electron density inductively, which would increase the acidity (decrease the pKa). However, it could also participate in intramolecular hydrogen bonding, which would affect the ease of deprotonation.

A study on bis-acyl thiourea derivatives determined pKa values in a mixed solvent system, finding values that could be attributed to enol, enthiol, and NH protons. nih.gov For simpler N-alkylthioureas, the pKa of the N-H proton is expected to be in a range that makes them effective hydrogen bond donors in organic solvents.

Table 2: Factors Influencing the pKa of the N-H Proton in this compound

| Factor | Effect on Acidity | Rationale |

| Methyl Group | Decrease | Electron-donating inductive effect destabilizes the conjugate base. |

| 2-Methoxyethyl Group | Increase (potential) | The electronegative oxygen atom can have an electron-withdrawing inductive effect. |

| Intramolecular Hydrogen Bonding | Decrease (potential) | The ether oxygen could form a hydrogen bond with the N-H proton, making it less acidic. |

| Thiourea Core | Increase (relative to amines) | The thiocarbonyl group withdraws electron density, stabilizing the conjugate base. |

Solvent Effects on Acidity

The acidity of a compound, quantified by its acid dissociation constant (pKa), can be significantly influenced by the surrounding solvent. This is due to the differential solvation of the neutral acid and its corresponding conjugate base. While specific experimental data on the solvent-dependent acidity of this compound is not extensively available in peer-reviewed literature, the expected effects can be elucidated based on general principles of physical organic chemistry and the behavior of related thiourea derivatives.

The acidity of thioureas is attributed to the proton on one of the nitrogen atoms. The deprotonation of this compound would result in the formation of a thiourea anion. The stability of this anion is a key determinant of the compound's acidity.

Theoretical Considerations

The equilibrium of the acid dissociation for this compound in a solvent (S) can be represented as follows:

The position of this equilibrium, and thus the acidity, is affected by the solvent's ability to stabilize the charged species (the thiourea anion and the protonated solvent) relative to the neutral thiourea molecule. Key solvent properties influencing this equilibrium include polarity (dielectric constant) and the ability to act as a hydrogen bond donor or acceptor.

Influence of Solvent Polarity

Polar Protic Solvents: Solvents such as water, methanol, and ethanol (B145695) are characterized by high dielectric constants and the ability to donate hydrogen bonds. These solvents are expected to increase the acidity of this compound compared to nonpolar solvents. The high polarity of the solvent effectively stabilizes the resulting anion and the proton through ion-dipole interactions. Furthermore, the hydrogen-bond-donating capability of protic solvents can strongly solvate the negatively charged anion, further stabilizing it and shifting the equilibrium towards dissociation.

Polar Aprotic Solvents: Solvents like dimethyl sulfoxide (B87167) (DMSO), acetonitrile, and N,N-dimethylformamide (DMF) possess high dielectric constants but lack acidic protons for hydrogen bonding. These solvents are also capable of stabilizing the charged species, thereby promoting acidity. While they cannot donate hydrogen bonds to the anion, their high polarity effectively solvates the ions. For many weak acids, the increase in acidity in polar aprotic solvents compared to polar protic solvents can be significant because the smaller, "naked" anions are less sterically hindered.

Nonpolar Solvents: In nonpolar solvents such as hexane, toluene, or carbon tetrachloride, the acidity of this compound is expected to be significantly lower. These solvents have low dielectric constants and are poor at solvating charged species. The lack of stabilization for the resulting ions would strongly disfavor the dissociation of the acidic proton, shifting the equilibrium to the left.

Expected Trends in Acidity

Based on these principles, a qualitative trend for the acidity of this compound in different solvents can be predicted. The pKa is expected to be lowest (highest acidity) in polar aprotic solvents, followed by polar protic solvents, and highest (lowest acidity) in nonpolar solvents.

Hypothetical pKa Values of this compound in Various Solvents

The following table provides a hypothetical representation of how the pKa of this compound might vary across different solvent types. It is important to note that these are illustrative values based on theoretical principles, as specific experimental data is not available.

| Solvent Type | Example Solvent | Dielectric Constant (approx.) | Expected pKa Range | Primary Solvation Effect |

| Polar Protic | Water | 80.1 | Lower | Hydrogen bonding and high polarity stabilize ions. |

| Polar Protic | Methanol | 32.7 | Lower | Hydrogen bonding and polarity stabilize ions. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 46.7 | Lowest | High polarity stabilizes ions; less solvation of the anion can increase its reactivity. |

| Polar Aprotic | Acetonitrile | 37.5 | Low | Good stabilization of cations; moderate stabilization of anions. |

| Nonpolar | Hexane | 1.9 | Highest | Poor solvation of ions strongly disfavors dissociation. |

| Nonpolar | Toluene | 2.4 | High | Poor solvation of ions disfavors dissociation. |

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

DFT is a fundamental computational method used to investigate the electronic structure of many-body systems. It is routinely employed to predict molecular geometries, vibrational frequencies, and various electronic properties.

Geometry Optimization and Electronic Structure Analysis

In a typical study, the 3D structure of a molecule like 1-(2-Methoxyethyl)-1-methylthiourea would be optimized to find its most stable conformation (lowest energy state). This process involves calculating forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. Once optimized, various electronic properties such as orbital energies and charge distribution can be analyzed. For related thiourea (B124793) compounds, DFT has been used to compare calculated geometries with experimental data from X-ray crystallography, often showing good correlation. researchgate.net

Vibrational Frequency Analysis and Spectroscopic Correlations

Following geometry optimization, vibrational frequency calculations are typically performed. These theoretical frequencies can be correlated with experimental infrared (IR) and Raman spectra to help assign specific vibrational modes to the functional groups within the molecule. This comparative analysis is a standard procedure for the structural confirmation of newly synthesized compounds.

Molecular Electrostatic Potential (MEP) Mapping

MEP maps are valuable for understanding the charge distribution and predicting sites of electrophilic and nucleophilic attack. These maps visualize the electrostatic potential on the electron density surface of a molecule, with different colors representing regions of negative (electron-rich) and positive (electron-poor) potential. For other organic molecules, MEP analysis has been instrumental in predicting intermolecular interactions. researchgate.net

Frontier Molecular Orbital (FMO) Analysis

This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of the HOMO and LUMO and their energy gap are crucial for determining a molecule's chemical reactivity, kinetic stability, and electronic transport properties. A large HOMO-LUMO gap generally implies high stability.

Molecular Dynamics (MD) Simulations for Conformational Dynamics

MD simulations are a powerful tool for studying the time-dependent behavior of molecules, including conformational changes and interactions with their environment. nih.govmdpi.commdpi.com An MD simulation of this compound would involve solving Newton's equations of motion for the atoms of the molecule, providing a trajectory that reveals how the molecule moves and flexes over time. Such simulations have been performed on related compounds containing ether linkages to understand their dynamic behavior in solution. nih.govdntb.gov.ua

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is central to drug discovery and involves predicting the binding mode and affinity of a ligand to a target protein's active site. Studies on various urea (B33335) and thiourea derivatives have utilized molecular docking to explore their potential as inhibitors of specific biological targets. nih.gov Such an analysis for this compound would require a specific biological target to be identified.

Predicting Binding Modes and Affinities

A crucial aspect of computational chemistry in drug discovery and materials science is the prediction of how a molecule (ligand) will bind to a target, such as a protein or a metal surface, and the strength of this interaction (binding affinity). For thiourea derivatives, molecular docking and molecular dynamics (MD) simulations are commonly employed to predict binding modes. nih.govnih.gov

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com For thiourea derivatives, docking studies have been used to understand their interaction with various enzymes and receptors. researchgate.netbiointerfaceresearch.com These studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding. acs.org For instance, in studies of other thiourea analogs as enzyme inhibitors, docking has helped identify critical amino acid residues within the binding site that interact with the thiourea moiety. nih.govbiointerfaceresearch.com

Molecular dynamics simulations provide a more dynamic picture of the binding process by simulating the movement of atoms over time. nih.gov This method can help to assess the stability of predicted binding poses and to calculate binding free energies, which are related to binding affinity. nih.gov Quantitative Structure-Activity Relationship (QSAR) studies on thiourea derivatives have also been used to correlate their structural features with their biological activities, providing predictive models for new analogs. nih.govscichemj.orgsciencepublishinggroup.comfarmaciajournal.com

Table 1: Illustrative Binding Affinity Data for a Series of Thiourea Analogs Against a Hypothetical Protein Target

| Compound | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Analog 1 | -8.5 | TYR 12, SER 45, LEU 89 |

| Analog 2 | -7.9 | TYR 12, ASP 44, LEU 89 |

| Analog 3 | -9.2 | PHE 15, SER 45, ILE 90 |

| Analog 4 | -7.5 | TYR 12, SER 45, VAL 88 |

This table is for illustrative purposes and does not represent actual data for this compound.

Natural Bond Orbital (NBO) Analysis for Bonding Characteristics

Natural Bond Orbital (NBO) analysis is a theoretical method used to study the electronic structure of molecules by providing a localized picture of chemical bonds. wikipedia.org It analyzes the electron density to identify lone pairs, core orbitals, and bonding and antibonding orbitals. wisc.edufaccts.de This analysis is valuable for understanding the nature of chemical bonds, charge distribution, and intramolecular interactions, such as hyperconjugation. rsc.org

For a molecule like this compound, NBO analysis could provide insights into:

Hybridization: The hybridization of the atoms in the molecule, which influences its geometry and reactivity.

Bond Polarity: The polarity of the C=S, C-N, and C-O bonds.

Electron Delocalization: The extent of electron delocalization from the nitrogen and oxygen lone pairs into adjacent antibonding orbitals. This delocalization can stabilize the molecule and influence its conformational preferences. In substituted N-nitrosoacetanilides, the p-character of the nitrogen hybrid orbitals was found to correlate with the substituent's electronic effects. epa.gov

The stabilization energy, E(2), calculated in NBO analysis quantifies the strength of these delocalization interactions. For example, a significant E(2) value for the interaction between a nitrogen lone pair (donor) and an adjacent C=S π* antibonding orbital (acceptor) would indicate a strong resonance effect.

Table 2: Hypothetical NBO Analysis Data for Key Interactions in a Thiourea Derivative

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| LP (N1) | π* (C=S) | 45.8 |

| LP (N3) | σ* (C-N1) | 5.2 |

| LP (O) | σ* (C-C) | 2.1 |

This table is for illustrative purposes and does not represent actual data for this compound. LP denotes a lone pair, and π* and σ* denote antibonding orbitals.

Quantum Chemical Calculations for Reaction Mechanisms

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are instrumental in elucidating reaction mechanisms. rsc.org These calculations can map out the potential energy surface of a reaction, identifying transition states and intermediates, and thereby predicting the most likely reaction pathways. scichemj.orgresearchgate.net

For this compound, quantum chemical calculations could be used to study various reactions, such as its synthesis, decomposition, or its role as a precursor in the formation of other compounds, like metal sulfides. osti.gov For instance, DFT calculations could be used to:

Model Reaction Energetics: Calculate the activation energies and reaction enthalpies for proposed reaction steps.

Characterize Transition States: Determine the geometry and vibrational frequencies of transition states to confirm they represent true saddle points on the potential energy surface.

Investigate Solvent Effects: Model how the solvent influences the reaction mechanism and energetics.

Studies on related thiazole (B1198619) derivatives have used quantum chemical calculations to investigate the energetic parameters of electrophilic substitution reactions. iaea.org

Table 3: Example of Calculated Energetic Data for a Hypothetical Reaction Step

| Parameter | Value (kcal/mol) |

| Activation Energy (Ea) | 25.3 |

| Enthalpy of Reaction (ΔH) | -15.7 |

| Gibbs Free Energy of Activation (ΔG‡) | 30.1 |

This table is for illustrative purposes and does not represent actual data for this compound.

Advanced Research Applications of Thiourea Derivatives Relevant to 1 2 Methoxyethyl 1 Methylthiourea

Materials Science Applications

The unique electronic and structural characteristics of thiourea (B124793) derivatives make them valuable building blocks in materials science for creating novel functional materials.

Thiourea derivatives are widely recognized for their ability to act as effective chemosensors. nih.gov The N-H protons of the thiourea group are sufficiently acidic to form strong hydrogen bonds with anions, leading to a detectable signal, such as a color change (colorimetric sensor) or a change in fluorescence (fluorometric sensor). researchgate.netnih.gov This interaction is the basis for their application in detecting environmentally and biologically significant anions like fluoride (B91410), cyanide, and acetate (B1210297). nih.gov

Similarly, the soft sulfur atom and the nitrogen atoms can coordinate with various metal cations. researchgate.net This binding event can also be transduced into an optical or electrochemical signal, allowing for the detection of cations, including heavy metals and transition metals. rsc.orgnih.gov The selectivity and sensitivity of these sensors can be fine-tuned by modifying the substituent groups attached to the thiourea nitrogen atoms. The design of these molecules often involves integrating the thiourea unit with a chromophore or fluorophore, where the binding event perturbs the electronic system of the signaling unit.

Table 1: Examples of Thiourea Derivatives as Chemosensors

| Thiourea Derivative Type | Analyte Detected | Sensing Mechanism |

|---|---|---|

| Naphthyl-thiourea | Mercury (Hg²⁺) | Colorimetric/Fluorescent |

| Anthracenyl-thiourea | Fluoride (F⁻), Acetate (AcO⁻) | Fluorescent Quenching |

| Ferrocenyl-thiourea | Dihydrogen Phosphate (B84403) (H₂PO₄⁻) | Electrochemical/Colorimetric |

The strong affinity of the sulfur atom in thiourea derivatives for soft heavy metal ions like mercury (Hg²⁺), lead (Pb²⁺), and cadmium (Cd²⁺) makes them excellent candidates for environmental remediation. acs.org These derivatives can be used as chelating agents to sequester toxic metal ions from contaminated water. acs.orgresearchgate.net

To create practical removal systems, thiourea functionalities are often grafted onto solid supports, such as polymers, silica, or resins. mdpi.comexchangeresins.com This creates a solid-phase adsorbent with high selectivity for heavy metals. The contaminated solution is passed through the material, and the thiourea groups capture the metal ions. The metals can later be recovered, and the adsorbent material can often be regenerated for multiple uses. researchgate.net The efficiency of these materials stems from the strong coordination bond formed between the sulfur donor atom and the heavy metal cation. exchangeresins.com

Thiourea derivatives have found significant applications in polymer science, both as catalysts and as components of functional polymers. researchgate.netanalis.com.my Due to their ability to form hydrogen bonds, certain thiourea derivatives act as highly effective organocatalysts for ring-opening polymerization (ROP) of cyclic monomers like lactides and caprolactones. researchgate.net This hydrogen-bond-mediated catalysis offers a metal-free alternative for producing biodegradable polyesters with well-controlled structures.

Furthermore, polymers incorporating the thiourea moiety into their backbone or side chains are being developed for specialized applications. These poly(thiourea)s can exhibit unique properties, such as enhanced thermal stability, metal-binding capabilities, and interesting optical properties. analis.com.my For example, their ability to chelate metals can be exploited in the development of membranes for selective ion transport or sensors integrated directly into a polymer matrix.

The electronic structure of thiourea derivatives can give rise to interesting optical properties. Certain derivatives, particularly those with aromatic substituents that create extended π-conjugated systems, have been investigated for their nonlinear optical (NLO) properties. researchgate.net These materials can alter the properties of light passing through them and have potential uses in technologies like laser frequency conversion and optical switching.

In addition, the incorporation of sulfur, a highly polarizable element, into polymers is a known strategy for creating materials with a high refractive index (RI). researchgate.net Poly(thiourea)s and other sulfur-containing polymers are therefore of great interest for applications in optical devices, such as advanced lenses, anti-reflective coatings, and materials for optical data storage. These materials often combine a high RI with good transparency in the visible spectrum and robust mechanical properties. researchgate.net

Thiourea and its derivatives are well-established as effective corrosion inhibitors for various metals and alloys, particularly for steel in acidic environments. emerald.comjmaterenvironsci.com The inhibitory action arises from the adsorption of the thiourea molecule onto the metal surface. The molecule can coordinate to the metal through its sulfur and nitrogen atoms, forming a protective layer. onepetro.org

This adsorbed layer acts as a barrier, isolating the metal from the corrosive medium and slowing down both the anodic (metal dissolution) and cathodic (hydrogen evolution) electrochemical reactions that constitute the corrosion process. jmaterenvironsci.comampp.org The effectiveness of a thiourea derivative as a corrosion inhibitor is influenced by the nature of its substituents, which can affect its solubility, electron density, and mode of adsorption on the metal surface. onepetro.org

Applications in Analytical Chemistry

The properties of thiourea derivatives that make them useful in materials science also underpin their applications in analytical chemistry. Their primary role is as reagents for the detection and quantification of various analytes. nih.gov

The strong and often selective binding with specific metal ions and anions makes thiourea derivatives invaluable in the development of new analytical methods. nih.govrsc.org As discussed, they are central to many colorimetric and fluorometric assays, allowing for the visual or instrumental quantification of target species, even at trace levels. nih.gov For instance, a thiourea-based sensor can be used to determine the concentration of mercury in a water sample or fluoride in a biological sample. nih.govanalis.com.my

Moreover, thiourea-functionalized materials are used in analytical separation techniques. For example, solid-phase extraction (SPE) cartridges containing thiourea-modified resins can be used to pre-concentrate trace amounts of heavy metals from a large volume of a sample, increasing the sensitivity of subsequent analysis by techniques like atomic absorption spectroscopy. mdpi.com

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| 1-(2-Methoxyethyl)-1-methylthiourea |

| 1,3-Diphenylthiourea |

| 1-Methylthiourea |

| 2-Aminobenzothiazole |

| Acetate |

| Allyl thiourea |

| Aluminum |

| Aminothiazole |

| Cadmium |

| Caprolactone |

| Copper |

| Cyanide |

| Dihydrogen phosphate |

| Fluoride |

| Gold |

| Hydrazine |

| Lactide |

| Lead |

| Mercury |

| Methyl isothiocyanate |

| N-(2-furoyl)thiourea |

| N-(m-trifluoromethylphenyl)thiourea |

| Palladium |

| Phenyl isothiocyanate |

| Platinum |

| Pyrimidine |

| Silver |

| Sulfathiazole |

| Thiobarbituric acid |

| Thiourea |

| Thiourea dioxide |

Sensing Probes for Metal Ions (e.g., Mercury)

Thiourea derivatives have been successfully employed as chemosensors for the detection of heavy metal ions, which are significant environmental pollutants. mdpi.comnih.gov They can function as fluorescent or colorimetric probes, exhibiting a change in their optical properties upon binding with a specific metal ion. orientjchem.orgnih.gov This sensing capability is often attributed to mechanisms like intermolecular charge transfer (ICT). nih.gov

The soft sulfur atom in the thiourea backbone shows a strong affinity for soft metal ions like mercury (Hg²⁺). mdpi.comnih.gov Researchers have designed various thiourea-based fluorescent detectors for Hg²⁺ in aqueous media. nih.gov For instance, 1-phenyl-3-(pyridin-4-yl)thiourea was developed as a fluorescent "turn-on" chemosensor that showed high selectivity and a low detection limit for Hg²⁺ ions over numerous other competing metal ions. nih.gov The binding of mercury to the sensor enhances its fluorescence intensity, allowing for quantitative detection. nih.gov Similarly, other unsymmetrical thiourea derivatives have demonstrated potential as sensing probes for determining mercury levels in water samples using spectrofluorimetric techniques. mdpi.comresearchgate.net

Table 1: Examples of Thiourea Derivatives as Metal Ion Sensors

| Thiourea Derivative | Target Ion | Sensing Method | Key Finding | Reference |

|---|---|---|---|---|

| 1-phenyl-3-(pyridin-4-yl)thiourea | Hg²⁺ | Fluorescent Turn-On | Detection limit of 0.134 x 10⁻⁶ M. | nih.gov |

| 1-(3-chlorophenyl)-3-cyclohexylthiourea | Hg²⁺ | Spectrofluorimetry | Demonstrated moderate sensitivity in fluorescence studies. | mdpi.comresearchgate.net |

| Ethyl thiourea derivatives | Hg⁺, Ag⁺ | Naked-Eye Colorimetric | Exhibited selective color changes for Hg⁺ and Ag⁺ ions. | orientjchem.org |

Ionophores for Ion-Selective Electrodes

The capacity of the thiourea group to form strong hydrogen bonds with anions has led to its use in the design of ionophores for anion-selective electrodes (ISEs). miami.eduoup.com These receptors can selectively bind and transport specific anions across a polymer membrane, generating a measurable potential difference.

Cyclic and linear bis-thiourea compounds have been evaluated as ionophores, showing improved selectivity for nitrate over other anions like chloride compared to electrodes without an ionophore. miami.edu This preference is attributed to the specific spatial arrangement of the thiourea's hydrogen atoms, which creates a binding cavity well-suited for the geometry of the nitrate ion. miami.edu Furthermore, charged derivatives known as thiouronium compounds have been shown to be promising for developing new anion ionophores for ISEs, exhibiting an anti-Hofmeister selectivity pattern with a strong preference for the iodide anion. oup.com

Biological Activity and Mechanistic Insights (Non-Human/In Vitro Focus)

Thiourea derivatives exhibit a wide spectrum of biological activities, largely stemming from their ability to interact with the active sites of various enzymes and biological macromolecules. core.ac.ukmdpi.com

Enzyme Inhibition Studies

The structural versatility of thiourea derivatives allows them to be tailored as inhibitors for a range of enzymes involved in different metabolic and pathological pathways. researchgate.netproquest.com